Abiraterone N-Oxide

CYP17A1 inhibition metabolite activity androgen biosynthesis

Abiraterone N-Oxide is the pharmacologically inactive N-oxide metabolite that constitutes ~43% of circulating drug-related material. It is a mandatory, non-substitutable reference standard for validated LC-MS/MS bioanalysis of abiraterone and its five major metabolites. Its distinct +16 Da mass shift and unique chromatographic retention prevent quantification errors, while its formation via CYP3A4/SULT2A1 makes it a specific probe for enzyme activity and DDI risk assessment. Also critical as an oxidative degradation impurity for ANDA/DMF stability-indicating method validation. Procure authentic ≥95% purity reference material with full Certificates of Analysis (NMR, MS) to ensure method reproducibility and regulatory compliance.

Molecular Formula C₂₄H₃₁NO₂
Molecular Weight 365.51
Cat. No. B1160757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone N-Oxide
Molecular FormulaC₂₄H₃₁NO₂
Molecular Weight365.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abiraterone N-Oxide: Metabolic Fate, Inactivity Profile, and Analytical Differentiation


Abiraterone N-Oxide (CAS 2378463-76-2) is a primary oxidative metabolite of the prostate cancer therapeutic abiraterone, formed via N-oxidation of the pyridine moiety [1]. Unlike the parent drug and its active metabolite Δ(4)-abiraterone (D4A), Abiraterone N-Oxide and its sulfated conjugate (N-oxide abiraterone sulfate) are pharmacologically inactive, constituting approximately 43% of total circulating drug-related material in human plasma [2]. This compound serves as a critical analytical reference standard for bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies .

Why Abiraterone N-Oxide Cannot Be Substituted with Abiraterone or Active Metabolites in Analytical and Research Applications


Abiraterone N-Oxide cannot be substituted with abiraterone or its active metabolite D4A in analytical and research applications due to fundamental differences in molecular structure, mass spectrometric behavior, pharmacological activity, and metabolic pathway origin. Unlike abiraterone (MW 349.51) and D4A (MW 347.50), Abiraterone N-Oxide (MW 365.51) possesses a distinct mass shift of +16 Da due to N-oxidation, which requires separate chromatographic resolution and MS/MS transitions for accurate quantification [1]. Furthermore, while abiraterone and D4A are potent CYP17A1 inhibitors with IC50 values of 2.5–15 nM, Abiraterone N-Oxide is devoid of this target activity, serving exclusively as an inactive clearance product [2]. Its formation via CYP3A4 and SULT2A1 pathways also renders it a specific probe for these enzyme activities, unlike the parent compound [3]. These structural, functional, and metabolic distinctions preclude any simple interchangeability in bioanalytical method validation, metabolic pathway studies, or DDI assessments.

Quantitative Differentiation of Abiraterone N-Oxide: Comparative Metabolic, Pharmacological, and Analytical Evidence


Comparative Pharmacological Inactivity: Abiraterone N-Oxide vs. Active Metabolites in CYP17A1 Inhibition

Abiraterone N-Oxide is pharmacologically inactive as a CYP17A1 inhibitor, in stark contrast to the parent compound abiraterone and its active metabolite D4A. While abiraterone exhibits potent inhibition of CYP17A1 with an IC50 of 2.5 nM for 17α-hydroxylase and 15 nM for 17,20-lyase in cell-free assays, Abiraterone N-Oxide shows no measurable activity against this target . This inactivity extends to its sulfated conjugate, N-oxide abiraterone sulfate, which is similarly devoid of CYP17A1 inhibition. The lack of activity is critical for its role as a clearance pathway metabolite [1].

CYP17A1 inhibition metabolite activity androgen biosynthesis

Comparative CYP2C8 Inhibition Potency: Abiraterone N-Oxide Sulfate vs. Parent Compound and Abiraterone Sulfate

Abiraterone sulfate N-oxide demonstrates the weakest CYP2C8 inhibitory activity among the major abiraterone-related species, with an IC50 range of 5.4–5.9 µM in human liver microsomes. This is approximately 3.7-fold weaker than abiraterone (IC50 1.6–2.9 µM) and over 100-fold weaker than abiraterone sulfate (IC50 0.044–0.15 µM) [1]. The inhibitory activity of Abiraterone N-oxide sulfate was found to be reversible and time-independent, consistent with a low potential for mechanism-based inactivation. The peak total concentrations of this metabolite in mCRPC patients are near or below this IC50 range, suggesting a minimal contribution to CYP2C8-mediated drug-drug interactions .

CYP2C8 inhibition drug-drug interaction hepatic metabolism

Comparative Exposure and Pharmacokinetic Profile: Abiraterone N-Oxide Sulfate vs. Abiraterone and D4A in Humans

Abiraterone N-oxide sulfate and abiraterone sulfate each account for approximately 43% of total circulating drug-related material in human plasma following oral administration of abiraterone acetate, making them the predominant circulating species [1]. In a dedicated pharmacokinetic study in healthy Chinese subjects, the plasma concentration-time profiles of abiraterone N-oxide sulfate were characterized for the first time, revealing distinct absorption and elimination kinetics compared to the parent drug and active metabolites . The validated LC-MS/MS method for simultaneous quantification of abiraterone and its five metabolites established linear ranges of 1-100 ng/mL for abiraterone and 30-3000 ng/mL for abiraterone N-oxide sulfate, reflecting the substantially higher systemic exposure of the N-oxide conjugate [2]. This high systemic abundance underscores its critical importance as an analytical target for accurate pharmacokinetic assessment.

pharmacokinetics human plasma therapeutic drug monitoring

Analytical Differentiation: Molecular Mass and Chromatographic Resolution of Abiraterone N-Oxide

Abiraterone N-Oxide possesses a molecular mass of 365.51 Da (C24H31NO2), which is +16 Da higher than the parent compound abiraterone (MW 349.51) due to the addition of an oxygen atom to the pyridine nitrogen [1]. This mass shift enables unambiguous MS/MS differentiation and quantification in complex biological matrices. In validated LC-MS/MS methods, Abiraterone N-Oxide (A-NO) and its sulfate conjugate (A-NO-Sul) require distinct MRM transitions and separate calibration curves from the parent drug and active metabolites due to their divergent ionization efficiencies and chromatographic behavior . The validated method demonstrated intra- and inter-batch accuracy within 87.6–113.8% and precision below 14.0% for all analytes, including Abiraterone N-Oxide and its sulfate [2]. This analytical specificity is essential for accurate pharmacokinetic modeling and therapeutic drug monitoring, as co-elution or misidentification would lead to significant quantification errors.

LC-MS/MS bioanalytical method validation impurity profiling

Comparative Stability Profile in Human Plasma: Abiraterone N-Oxide vs. Parent Compound Under Various Storage Conditions

Abiraterone N-Oxide and its sulfate conjugate demonstrated robust stability in human plasma under multiple clinically relevant storage and handling conditions, with no significant degradation observed after 4 hours at room temperature, 8 hours on wet ice, 42 days at -80°C, and over three freeze-thaw cycles . This stability profile is comparable to that of the parent compound abiraterone but contrasts with the more labile active metabolites such as 3-keto-5α-abiraterone, which showed reduced stability at elevated temperatures. The validated method confirmed that all analytes, including Abiraterone N-Oxide, remained stable under auto-sampler conditions (4°C) for 48 hours post-sample preparation [1]. This robust stability simplifies sample handling protocols in clinical pharmacokinetic studies and therapeutic drug monitoring programs.

sample stability bioanalysis freeze-thaw stability

Metabolic Pathway Differentiation: CYP3A4-Mediated N-Oxidation vs. SULT2A1-Mediated Sulfation

Abiraterone N-Oxide sulfate formation is mediated by two sequential enzymatic steps: initial N-oxidation of abiraterone by CYP3A4, followed by sulfation by SULT2A1 [1]. This pathway is distinct from the formation of abiraterone sulfate, which relies solely on SULT2A1 activity. The dual-enzyme requirement for N-oxide sulfate generation renders this metabolite a specific probe for assessing CYP3A4 and SULT2A1 activity in vitro and in vivo. In rat models, Abiraterone N-Oxide was identified as the M4 metabolite in liver microsomal incubations, confirming its hepatic origin via CYP-mediated oxidation [2]. Biliary excretion studies further demonstrated that N-oxide abiraterone sulfate appears in the duodenum at significantly later time points than parent abiraterone, consistent with its formation as a secondary metabolite requiring prior N-oxidation [3].

drug metabolism CYP3A4 SULT2A1 metabolic phenotyping

Validated Research and Industrial Applications of Abiraterone N-Oxide Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation for Comprehensive Pharmacokinetic Studies

Abiraterone N-Oxide and its sulfate conjugate serve as essential calibrators and quality control materials in validated LC-MS/MS methods for quantifying abiraterone and its five major metabolites in human plasma. The compound's distinct mass shift (+16 Da) and chromatographic retention time necessitate its inclusion as a separate analyte to avoid quantification errors. Validated methods demonstrate accuracy within 87.6–113.8% and precision <14.0% across linear ranges of 30-3000 ng/mL for the N-oxide sulfate . Procurement of authentic reference standards of Abiraterone N-Oxide is mandatory for achieving method reproducibility and regulatory compliance in pharmacokinetic studies [1].

CYP3A4 and SULT2A1 Metabolic Phenotyping and DDI Risk Assessment

Due to its formation via sequential CYP3A4-mediated N-oxidation and SULT2A1-mediated sulfation, Abiraterone N-Oxide sulfate serves as a specific biomarker for assessing CYP3A4 and SULT2A1 activity in vitro and in vivo . Its formation rate can be used to evaluate the impact of CYP3A4 inducers or inhibitors on abiraterone metabolism, providing critical data for DDI risk assessment. The compound's weak CYP2C8 inhibitory activity (IC50 5.4–5.9 µM) further supports its use as a low-DDI-risk reference in co-medication studies [1].

Pharmaceutical Impurity Control and Stability-Indicating Method Development

Abiraterone N-Oxide is a relevant oxidative degradation impurity in the manufacture and storage of abiraterone acetate drug substance and finished products. Its formation via pyridine N-oxidation adds 16 mass units to the parent molecule, requiring sensitive HPLC-UV and LC-MS methods for detection and quantification . Procurement of high-purity Abiraterone N-Oxide reference standards (≥95% purity) with full Certificates of Analysis (including NMR and MS characterization) is essential for establishing specification limits, validating stability-indicating methods, and supporting ANDA/DMF submissions [1].

Therapeutic Drug Monitoring (TDM) of Abiraterone in Prostate Cancer Patients

Abiraterone N-oxide sulfate accounts for approximately 43% of total circulating drug-related material in human plasma, representing the dominant circulating species alongside abiraterone sulfate . Its high systemic abundance and robust stability under routine sample handling conditions (4 h at RT, 42 days at -80°C) make it a critical analyte for accurate TDM [1]. Inclusion of Abiraterone N-Oxide sulfate in TDM panels enables comprehensive assessment of drug exposure and metabolic clearance, guiding dose optimization in patients with hepatic impairment or those receiving concomitant CYP3A4-modulating medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abiraterone N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.